molecular formula C8H10BNO2 B149024 3-(1,3,2-Dioxaborinan-2-yl)pyridine CAS No. 131534-65-1

3-(1,3,2-Dioxaborinan-2-yl)pyridine

Cat. No.: B149024
CAS No.: 131534-65-1
M. Wt: 162.98 g/mol
InChI Key: ZUUZNOFTKGDLLN-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborinan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H10BNO2 and its molecular weight is 162.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformational Analysis

  • Molecular Structure Determination : The molecular structure and conformational preference of compounds related to 3-(1,3,2-Dioxaborinan-2-yl)pyridine, such as 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane, have been analyzed using X-ray diffraction and NMR spectroscopy. These studies aid in understanding the structural aspects of similar compounds (Khaibullina et al., 2015).

Chemistry and Applications of Pyridine Derivatives

  • Synthesis of Pyridine Derivatives : Advances in the chemistry of pyridine derivatives, including their synthesis and applications in areas such as spin-crossover switches, biomedical sensors, and catalysis, have been significant. This includes the development of functional materials using pyridine derivatives (Halcrow, 2014).
  • Optoelectronic Properties : Research into phenylimidazo[1,5-a]pyridine-containing small molecules, closely related to this compound, has explored their optoelectronic and charge transfer properties. These studies are crucial for the development of organic semiconductor devices (Irfan et al., 2019).

Complex Chemistry and Coordination

  • Coordination Chemistry : Derivatives of pyridine have been used as ligands in complex chemistry, with applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).

Boronic Acid and Suzuki Coupling

  • Boronic Acid Synthesis : The synthesis of 3-Pyridylboronic acid and its application in Suzuki coupling to prepare other pyridine derivatives demonstrates the versatility of pyridine-based compounds in organic synthesis (Li et al., 2005).

Excited States and Emission Properties

  • Excited State Characterization : Studies on Ir(III)-based heteroleptic complexes with pyridine derivatives have provided insights into their excited-states properties, which are essential for applications in materials science (Avilov et al., 2007).

Spin State Chemistry

  • Spin State Analysis : Research on iron(II)/dipyrazolylpyridine complexes has yielded new insights into their spin-state behavior, a key aspect in materials science and magnetic applications (Cook et al., 2015).

Phosphorescent Organic Light-Emitting Diodes (OLEDs)

  • OLED Applications : 3-(1H-Pyrazol-1-yl)pyridine, a compound similar to this compound, has been used in the development of bipolar host materials for high-efficiency blue, green, and white phosphorescent OLEDs (Li et al., 2016).

Safety and Hazards

The safety data sheet for “3-Pyridineboronic acid 1,3-propanediol ester” indicates that it is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, standard first aid measures such as moving the person to fresh air, washing off the substance with soap and water, flushing eyes with water, or rinsing the mouth with water are recommended .

Properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUZNOFTKGDLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400729
Record name 3-(1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131534-65-1
Record name 3-(1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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